N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide
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Overview
Description
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide is a chemical compound with the molecular formula C16H16N2O2S. It is known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group, a benzylsulfanyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide typically involves the reaction of benzyl mercaptan with an appropriate amine and benzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Benzyl mercaptan is reacted with an amine (such as glycine) in the presence of a base (e.g., sodium hydroxide) to form the intermediate.
Step 2: The intermediate is then reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N 5,N 5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
Uniqueness
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its specific interactions with biological targets.
Properties
CAS No. |
31657-20-2 |
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Molecular Formula |
C16H16N2O2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(2-amino-1-benzylsulfanyl-2-oxoethyl)benzamide |
InChI |
InChI=1S/C16H16N2O2S/c17-14(19)16(21-11-12-7-3-1-4-8-12)18-15(20)13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,17,19)(H,18,20) |
InChI Key |
QDQWKLNQYZGFCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(=O)N)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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